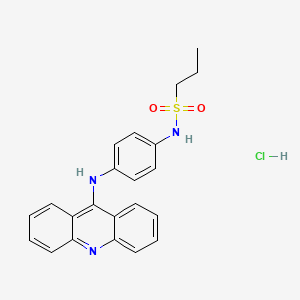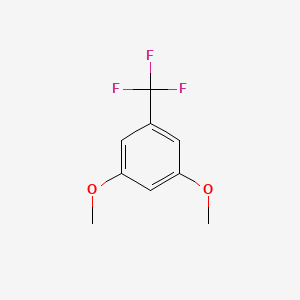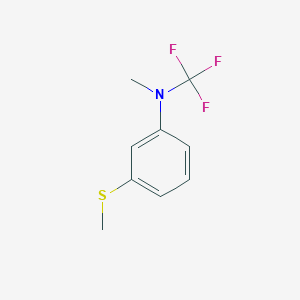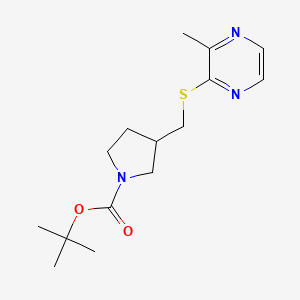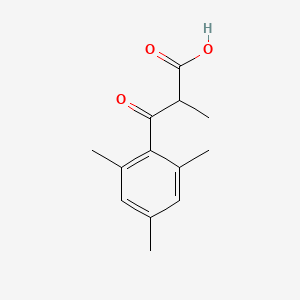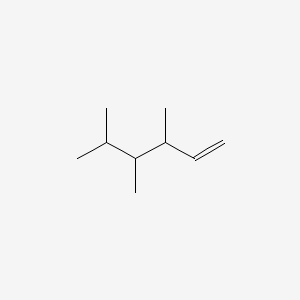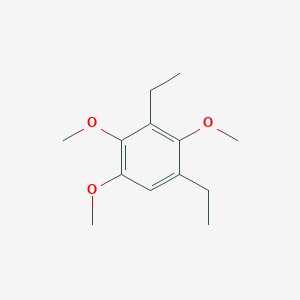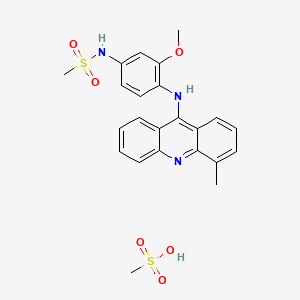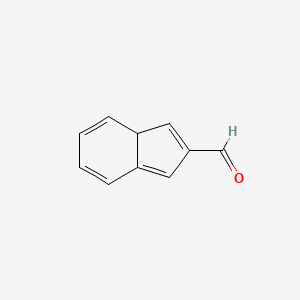
3AH-indene-2-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3AH-indene-2-carbaldehyde is an organic compound belonging to the indene family It is characterized by an indene ring structure with an aldehyde functional group at the second position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3AH-indene-2-carbaldehyde typically involves the following steps:
Starting Material: The synthesis begins with indene, which is commercially available or can be synthesized from styrene.
Formylation Reaction: The indene undergoes a formylation reaction using a Vilsmeier-Haack reagent, which is a combination of phosphorus oxychloride and dimethylformamide. This reaction introduces the aldehyde group at the second position of the indene ring.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 3AH-indene-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The indene ring can undergo electrophilic substitution reactions, such as halogenation or nitration, to introduce different functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using bromine in carbon tetrachloride.
Major Products:
Oxidation: 3AH-indene-2-carboxylic acid.
Reduction: 3AH-indene-2-methanol.
Substitution: 3-bromo-3AH-indene-2-carbaldehyde.
Scientific Research Applications
3AH-indene-2-carbaldehyde has diverse applications in scientific research:
Chemistry: It serves as a key intermediate in the synthesis of various heterocyclic compounds and natural product analogs.
Biology: It is used in the development of bioactive molecules with potential therapeutic properties.
Medicine: Research is ongoing to explore its potential as a precursor for drug development, particularly in the synthesis of anti-cancer and anti-inflammatory agents.
Industry: It is utilized in the production of advanced materials, including polymers and dyes.
Mechanism of Action
The mechanism of action of 3AH-indene-2-carbaldehyde is primarily related to its ability to undergo various chemical transformations The aldehyde group is highly reactive and can participate in nucleophilic addition reactions, forming intermediates that can further react to produce complex molecules
Comparison with Similar Compounds
Indene-2-carbaldehyde: Similar structure but lacks the additional functional groups present in 3AH-indene-2-carbaldehyde.
Indole-3-carbaldehyde: Contains an indole ring instead of an indene ring, leading to different chemical properties and reactivity.
2-naphthaldehyde: Contains a naphthalene ring, which is more stable and less reactive compared to the indene ring.
Uniqueness: this compound is unique due to its specific ring structure and the presence of an aldehyde group at the second position. This combination allows for a wide range of chemical reactions and applications, making it a valuable compound in various fields of research and industry.
Properties
CAS No. |
724765-40-6 |
|---|---|
Molecular Formula |
C10H8O |
Molecular Weight |
144.17 g/mol |
IUPAC Name |
3aH-indene-2-carbaldehyde |
InChI |
InChI=1S/C10H8O/c11-7-8-5-9-3-1-2-4-10(9)6-8/h1-7,9H |
InChI Key |
GUMMXMFDBNNEDQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2C=C(C=C2C=C1)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




